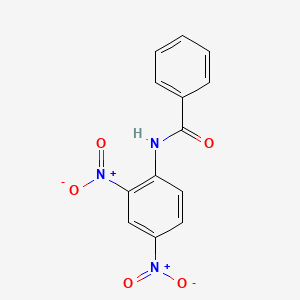

N-(2,4-Dinitrophenyl)benzamide

Description

N-(2,4-Dinitrophenyl)benzamide (C₁₃H₉N₃O₅, MW: 311.23 g/mol) is a benzamide derivative characterized by a 2,4-dinitrophenyl group attached to the benzamide scaffold. This compound is notable for its electron-withdrawing nitro substituents, which influence its electronic properties and reactivity. It has been investigated for antimicrobial and anticancer activities, particularly in derivatives like 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1), which demonstrated enhanced antimicrobial efficacy due to the nitro groups .

Properties

IUPAC Name |

N-(2,4-dinitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O5/c17-13(9-4-2-1-3-5-9)14-11-7-6-10(15(18)19)8-12(11)16(20)21/h1-8H,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNCHZUNVKDURU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341069 | |

| Record name | N-(2,4-Dinitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41214-79-3 | |

| Record name | N-(2,4-Dinitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,4-Dinitrophenyl)benzamide can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 2,4-dinitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods: While specific industrial production methods for N-(2,4-Dinitrophenyl)benzamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Dinitrophenyl)benzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Condensation: Brady’s reagent (2,4-dinitrophenylhydrazine in methanol and sulfuric acid) is commonly used.

Major Products:

Nucleophilic Substitution: Substituted benzamides.

Reduction: Amino derivatives of benzamide.

Condensation: 2,4-dinitrophenylhydrazones.

Scientific Research Applications

N-(2,4-Dinitrophenyl)benzamide has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential antimicrobial and antiviral properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)benzamide involves its interaction with biological molecules. The nitro groups on the phenyl ring can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, disrupting normal cellular functions. The compound may also act as a protonophore, disrupting the proton gradient across biological membranes .

Comparison with Similar Compounds

N-(2,4-Dinitrophenyl)-4-nitrobenzamide (II)

- Structure : Benzamide with 2,4-dinitrophenyl and para-nitro substituents.

- Molecular Formula : C₁₃H₈N₄O₇ (MW: 332.23 g/mol) .

- Higher molecular weight and polarity compared to N-(2,4-dinitrophenyl)benzamide, influencing solubility and bioavailability.

- Applications : Used in PET imaging probes for monitoring enzyme activity in cancer therapy .

N-(2-Nitrophenyl)benzamide (III)

4-Bromo-N-(2-nitrophenyl)benzamide (IV)

- Structure : Benzamide with 2-nitrophenyl and para-bromo substituents.

- Molecular Formula : C₁₃H₉BrN₂O₃ (MW: 333.13 g/mol) .

- Synthesis : Reacts 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile .

- Asymmetric unit contains two distinct molecules (A and B), influencing packing in the crystal lattice .

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2-nitro-4-chlorophenyl)benzamide (W6)

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(4-methoxyphenyl)benzamide (W17)

- Structure : Features a para-methoxy group (electron-donating) instead of nitro substituents.

- Key Properties :

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Electron-Withdrawing Groups : Nitro and chloro substituents enhance antimicrobial activity by increasing electrophilicity and interaction with microbial enzymes .

- Electron-Donating Groups : Methoxy substituents shift activity toward anticancer applications, likely through modulation of cellular redox pathways .

- Structural Planarity : Compounds with planar amide moieties (e.g., III) exhibit improved crystallinity, aiding in structural characterization .

- Prodrug Design : Dual-nitro derivatives (e.g., II) are prioritized in GDET due to their selective activation by nitroreductases in hypoxic tumor environments .

Biological Activity

N-(2,4-Dinitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

N-(2,4-Dinitrophenyl)benzamide is a derivative of benzamide featuring a dinitrophenyl group. Its synthesis typically involves traditional methods that activate the carboxylic acid functionality using hydrazine or hydroxylamine derivatives. The structural identification of this compound is confirmed through techniques such as NMR spectroscopy.

Biological Activity Overview

The biological activity of N-(2,4-Dinitrophenyl)benzamide has been evaluated across several studies, focusing on its role as an inhibitor of various enzymes and its anti-inflammatory properties.

Enzyme Inhibition

-

Monoamine Oxidase (MAO) Inhibition :

- N-(2,4-Dinitrophenyl)benzamide exhibits selective inhibitory activity towards MAO A with an IC50 value of 126 nM, indicating a moderate preference for this enzyme over MAO B . This selectivity is crucial as MAO inhibitors are often explored for their potential in treating neurodegenerative diseases like Parkinson's and depression.

-

Tyrosinase Inhibition :

- In a comparative study involving several benzamide derivatives, N-(2,4-Dinitrophenyl)benzamide was noted for its potent tyrosinase inhibitory activity, although specific IC50 values were not detailed in the available literature . Tyrosinase inhibitors are valuable in cosmetic formulations to reduce hyperpigmentation.

Anti-Inflammatory Activity

N-(2,4-Dinitrophenyl)benzamide has been studied for its anti-inflammatory properties. A series of nitro-substituted benzamide derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in LPS-induced RAW264.7 macrophages. The results indicated that certain derivatives showed significant inhibition capacities with IC50 values as low as 3.7 μM without exhibiting cytotoxicity . This suggests that N-(2,4-Dinitrophenyl)benzamide could be a promising candidate for developing anti-inflammatory agents.

Study on Anti-Inflammatory Mechanisms

In vitro studies demonstrated that nitro-substituted benzamides could significantly suppress the expression of pro-inflammatory cytokines such as COX-2, IL-1β, and TNF-α. Specifically, one compound showed a marked decrease in LPS-induced secretion of IL-1β and TNF-α at concentrations of 10 and 20 μM . This indicates a multi-faceted mechanism where these compounds modulate inflammatory pathways at both transcriptional and translational levels.

Antibacterial Activity

A novel derivative of N-(2,4-Dinitrophenyl)benzamide was tested against various bacterial strains. The compound exhibited moderate antibacterial activity against E. coli and Staphylococcus aureus with zone of inhibition (ZOI) measurements indicating effectiveness comparable to standard antibiotics . This antibacterial property highlights the potential for developing new antimicrobial agents based on this compound's structure.

Data Summary

| Activity | IC50 Value | Notes |

|---|---|---|

| MAO A Inhibition | 126 nM | Selective over MAO B |

| Tyrosinase Inhibition | Not specified | Potent among benzamide derivatives |

| Anti-inflammatory (NO) | 3.7 μM | Significant inhibition without cytotoxicity |

| Antibacterial (E. coli) | ZOI = 17.4 mm | MIC = 500 μg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.